

An In-depth Technical Guide on SF-22 Compound

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Compound of Interest		
Compound Name:	SF-22	
Cat. No.:	B1681644	Get Quote

Compound Identification: 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Synonym: **SF-22**

ChEMBL ID: CHEMBL1377681

CAS Number: 746609-35-8

Introduction

The compound designated **SF-22** is chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. It is classified as a small molecule inhibitor and belongs to the sulfonamide class of compounds.[1] Due to its chemical structure, which features a thiophene ring, a sulfonamide group, and a piperidine moiety, **SF-22** is of interest in medicinal chemistry and is utilized as a tool in drug discovery and development.[1][2] While extensive peer-reviewed research on **SF-22** is limited in the public domain, this guide synthesizes the available information regarding its chemical properties, potential biological activities, and synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **SF-22** is presented in the table below. This data is compiled from publicly available chemical databases.



Property	Value	Source
Molecular Formula	C15H17CIN2O2S2	[1]
Molecular Weight	356.89 g/mol	PubChem
IUPAC Name	5-chloro-N-(2-piperidin-1- ylphenyl)thiophene-2- sulfonamide	PubChem
InChIKey	RXDWTDRPUXJDPY- UHFFFAOYSA-N	PubChem
Purity	≥98% (as commercially available)	[3]
Storage	2-8°C, protected from light	[3]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **SF-22** is not readily available in published literature. However, the synthesis is generally described as a multi-step organic reaction.[1] One described method involves the reaction of a 5-chlorothiophene derivative with a piperidine derivative under acidic conditions, which is then followed by sulfonation.[1] The process can be optimized by employing various catalysts and solvents to enhance the yield and purity of the final compound.[1]

Potential Biological Activity and Mechanism of Action

While specific in-vitro and in-vivo studies detailing the biological activity of **SF-22** are not widely published, its classification as a sulfonamide and a small molecule inhibitor provides a basis for its potential applications.

The sulfonamide functional group is a key feature in a wide range of therapeutic agents.[1] Sulfonamides are known to act as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By inhibiting the dihydropteroate



synthetase enzyme, they disrupt the production of DNA and halt cell replication in susceptible bacteria.

For **SF-22** specifically, research indicates potential as an inhibitor of enzymes relevant to cancer and infectious diseases.[1] Notably, it has been suggested as a potential inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, which would support its potential application in oncology.[1] Additionally, some thiophene-based sulfonamides have shown inhibitory activity against carbonic anhydrase isoenzymes, with IC50 values for some compounds in the nanomolar to micromolar range against human carbonic anhydrase I and II.

It is important to note that these are potential applications based on the compound's chemical class and limited available information. Without specific bioactivity data, the precise mechanism of action and therapeutic potential of **SF-22** remain to be fully elucidated through dedicated research.

Applications in Research

SF-22 is primarily used as a research chemical in the field of drug discovery.[2] Its applications would typically include:

- In vitro studies: Assessing its effects on various cell lines to understand its cellular mechanisms.[2]
- In vivo research: Use in animal models to determine its pharmacokinetic properties and potential therapeutic efficacy.[2]
- Screening: Utilized in high-throughput screening assays to identify potential biological targets.

Conclusion

SF-22, or 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a sulfonamide-containing small molecule with potential for therapeutic development, particularly in the areas of oncology and infectious diseases. While its chemical properties are well-defined, the publicly available body of research on its specific biological activity, mechanism of action, and detailed synthesis is limited. Further investigation is required to fully characterize its pharmacological



profile and validate its potential as a therapeutic agent. At present, it serves as a valuable tool for researchers in the early stages of drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The biological activities mentioned are potential applications and have not been fully validated by extensive, peer-reviewed studies for this specific compound.

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References

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